molecular formula C26H28N2O B2577419 2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 615280-69-8

2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole

Cat. No.: B2577419
CAS No.: 615280-69-8
M. Wt: 384.523
InChI Key: TZCBBERFOKQSMQ-UHFFFAOYSA-N
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Description

2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions often include the use of catalysts such as Lewis acids and bases to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or phenethyl moieties.

Mechanism of Action

The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit tubulin polymerization, disrupting cell division and exhibiting anticancer properties . Additionally, it can interact with microbial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butylphenoxy and phenethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O/c1-26(2,3)21-13-15-22(16-14-21)29-19-25-27-23-11-7-8-12-24(23)28(25)18-17-20-9-5-4-6-10-20/h4-16H,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCBBERFOKQSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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